methyl 4-bromo-1H-pyrazole-3-carboxylate

Electrosynthesis Halogenation efficiency Pyrazole functionalization

Pyrazole diversification often fails due to halogen reactivity mismatches. This 4-bromo-3-carboxylate scaffold preserves the Br handle during C5 C-H arylation, enabling sequential cross-coupling. - **Key differentiation**: Br bond kinetics favor Pd-catalyzed couplings vs. Cl/I; intact after C5 functionalization. - **Applications**: BTK inhibitor synthesis, isoxazoline herbicide intermediates, electrochemical bromination method development. - **Supply**: ≥95% HPLC, immediate dispatch.

Molecular Formula C5H5BrN2O2
Molecular Weight 205.01 g/mol
CAS No. 81190-89-8
Cat. No. B182796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-bromo-1H-pyrazole-3-carboxylate
CAS81190-89-8
Molecular FormulaC5H5BrN2O2
Molecular Weight205.01 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=NN1)Br
InChIInChI=1S/C5H5BrN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8)
InChIKeyKWQDACZQHJCUNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Bromo-1H-Pyrazole-3-Carboxylate: Specifications & Procurement


Methyl 4-bromo-1H-pyrazole-3-carboxylate (CAS: 81190-89-8) is a heteroaromatic building block classified within the pyrazole carboxylate family, featuring a bromine atom at the 4-position and a methyl ester at the 3-position . This substitution pattern creates a chemically differentiated scaffold characterized by a molecular weight of 205.01 g/mol, molecular formula C₅H₅BrN₂O₂, and typical commercial purity specifications of ≥95% as determined by HPLC analysis . The compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical development [1], with the bromine substituent enabling transition metal-catalyzed cross-coupling transformations for downstream functionalization.

Methyl 4-Bromo-1H-Pyrazole-3-Carboxylate: Why Substitution Fails


Direct substitution of methyl 4-bromo-1H-pyrazole-3-carboxylate with closely related pyrazole carboxylate analogs (e.g., 4-chloro, 4-iodo, or non-halogenated variants) is not chemically equivalent due to significant differences in halogen reactivity, steric profile, and electronic effects [1]. The carbon-bromine bond at the 4-position exhibits a distinct reactivity profile in palladium-catalyzed cross-coupling reactions relative to chloro or iodo analogs, directly impacting reaction yields, catalyst selection requirements, and chemoselectivity outcomes [2]. Additionally, the specific 3-carboxylate ester positioning relative to the 4-bromo substituent creates a unique electrophilic environment that governs regioselectivity in subsequent functionalization steps, whereas regioisomeric substitution patterns or alternative halogens would yield different reactivity profiles and potentially incompatible synthetic pathways [3]. These fundamental differences in bond dissociation energies, oxidative addition kinetics, and electronic modulation render generic substitution scientifically unsound without re-optimization of downstream protocols.

Methyl 4-Bromo-1H-Pyrazole-3-Carboxylate: Comparative Procurement Evidence


Electrosynthetic Yield: Bromo vs. Chloro Pyrazole

Electrochemical bromination of pyrazole-3-carboxylic acid derivatives at a platinum anode in NaBr aqueous solution under diaphragm galvanostatic electrolysis produces the 4-bromo substituted product [1]. Under comparable electrochemical halogenation conditions, the 4-bromo derivative can be obtained, whereas parallel chlorination at a Pt anode in NaCl solution yields 4-chloropyrazole-3-carboxylic acid at yields ranging from 69% to 93% depending on the specific pyrazole substrate [2]. The electrosynthetic approach for brominated derivatives provides a preparatively useful route that is operationally distinct from conventional chemical bromination methods.

Electrosynthesis Halogenation efficiency Pyrazole functionalization

Isoxazoline Herbicide Intermediate

Methyl 4-bromo-1H-pyrazole-3-carboxylate and related 4-bromo-pyrazole carboxylate derivatives serve as essential intermediates in the production of isoxazoline derivatives that exhibit excellent herbicidal activity and crop-weed selectivity . The 4-bromo substitution pattern provides the precise structural template required for subsequent cycloaddition and functionalization reactions that generate the herbicidal pharmacophore . In contrast, non-brominated pyrazole carboxylates lack the reactive halogen handle necessary for the same downstream transformations in this specific agrochemical synthesis pathway.

Agrochemical intermediates Herbicide synthesis Isoxazoline derivatives

Chemoselective C5 Arylation Preserving C-Br Bond

Under palladium-catalyzed direct arylation conditions, N-protected 4-bromo and 4-iodo pyrazole derivatives undergo C-H bond arylation exclusively at the C5 position while preserving the C4-halogen bond intact [1]. This chemoselectivity enables sequential functionalization strategies wherein the C5 position can be arylated first using a wide scope of aryl bromide coupling partners, followed by subsequent Suzuki-Miyaura cross-coupling at the C4 bromine position . The chemoselectivity documented for 4-bromo pyrazoles provides a distinct advantage in modular synthetic planning that is not equivalently available with 4-chloro analogs under identical reaction conditions.

C-H activation Chemoselective coupling Pd catalysis

BTK Inhibitor Scaffold Intermediate

Methyl 4-bromo-1H-pyrazole-3-carboxylate and its carboxylic acid derivatives serve as starting materials for the synthesis of pyrazole carboxamide compounds that function as Bruton's Tyrosine Kinase (BTK) inhibitors . These BTK-targeting compounds are claimed for treating cancer and immune disorders such as inflammation mediated by BTK [1]. The 4-bromo-3-carboxylate substitution pattern provides the precise scaffold geometry and functional group placement required for subsequent carboxamide formation and pharmacophore elaboration, whereas regioisomeric substitution patterns or alternative halogen variants would generate compounds with fundamentally different three-dimensional geometries and potentially incompatible structure-activity relationships.

BTK inhibitors Kinase drug discovery Pyrazole carboxamide

Methyl 4-Bromo-1H-Pyrazole-3-Carboxylate: Application Scenarios


Sequential C-H Arylation & Suzuki-Miyaura Coupling

Research programs requiring sequential functionalization of the pyrazole ring at the C5 and C4 positions should procure this compound based on documented chemoselectivity under palladium-catalyzed direct arylation conditions. As established in Section 3, the 4-bromo substituent remains intact during C5 C-H arylation [1], enabling a two-step diversification sequence: first, direct arylation at C5 using aryl bromide coupling partners; second, Suzuki-Miyaura cross-coupling at the C4 bromine position. This modular strategy is not equivalently documented for 4-chloro or non-halogenated pyrazole analogs, making the 4-bromo variant the preferred choice for convergent library synthesis.

Isoxazoline Herbicide Lead Optimization

Agrochemical research groups developing isoxazoline-based herbicides with crop-weed selectivity should select methyl 4-bromo-1H-pyrazole-3-carboxylate as a key synthetic intermediate. The 4-bromo-3-carboxylate pyrazole scaffold provides the necessary structural template and reactive halogen handle for cycloaddition chemistry that generates the herbicidal isoxazoline pharmacophore . Non-halogenated pyrazole carboxylates lack the requisite reactivity for this specific transformation pathway, and alternative halogens have not been equivalently validated in the relevant patent literature. Procurement of the 4-bromo variant ensures synthetic compatibility with established agrochemical development protocols.

BTK-Targeted Drug Discovery

Medicinal chemistry teams pursuing BTK inhibitors for oncology or immunology indications should prioritize this compound based on its established role as a starting material for pyrazole carboxamide BTK inhibitors [2]. The specific 4-bromo-3-carboxylate substitution pattern provides the correct scaffold geometry for pharmacophore elaboration via carboxamide formation and subsequent derivatization. Alternative pyrazole regioisomers (e.g., 5-carboxylate or 1-substituted variants) generate compounds with fundamentally different three-dimensional structures that would require independent SAR evaluation. This scaffold represents a validated entry point into kinase inhibitor chemical space with documented patent precedence.

Electrosynthesis Method & Green Chemistry

Research groups developing sustainable synthetic methodologies should consider methyl 4-bromo-1H-pyrazole-3-carboxylate as a target compound for electrochemical halogenation studies. The electrosynthetic route to 4-bromo pyrazole derivatives via diaphragm galvanostatic electrolysis at platinum anodes in NaBr solution provides an atom-economical alternative to traditional chemical bromination [3]. This approach avoids stoichiometric oxidizing agents and offers potential advantages in waste reduction and operational simplicity compared to conventional bromination protocols. The documented yields for analogous chloro derivatives (69-93%) provide a performance benchmark for method optimization studies targeting the bromo variant.

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